molecular formula C29H35NO5 B051332 1'-O-Acetylpaxilline CAS No. 121998-08-1

1'-O-Acetylpaxilline

Cat. No.: B051332
CAS No.: 121998-08-1
M. Wt: 477.6 g/mol
InChI Key: OHPVFSRTGKOAHP-FPCGACKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-O-Acetylpaxilline is a tremorgenic indole diterpenoid (IDT) first isolated from Emericella striata (syn. Aspergillus striatus) in 1989 . Structurally, it is an acetylated derivative of paxilline, a mycotoxin produced by fungi such as Penicillium paxilli and Acremonium lolii. The acetylation occurs at the 1'-O position of the paxilline core, a modification mediated by tailoring enzymes encoded in fungal biosynthetic gene clusters (BGCs) like EST2 in A. striatus . This compound shares the core indole diterpene skeleton, characterized by a fused pentacyclic ring system, but its bioactivity and physicochemical properties differ due to the acetyl group .

Properties

CAS No.

121998-08-1

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(1S,2R,5S,7R,11S,14S)-11-hydroxy-1,2-dimethyl-8-oxo-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-7-yl]propan-2-yl acetate

InChI

InChI=1S/C29H35NO5/c1-16(31)35-26(2,3)25-22(32)15-20-23(34-25)11-12-27(4)28(5)17(10-13-29(20,27)33)14-19-18-8-6-7-9-21(18)30-24(19)28/h6-9,15,17,23,25,30,33H,10-14H2,1-5H3/t17-,23-,25-,27+,28+,29+/m0/s1

InChI Key

OHPVFSRTGKOAHP-FPCGACKZSA-N

SMILES

CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

Isomeric SMILES

CC(=O)OC(C)(C)[C@@H]1C(=O)C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

Canonical SMILES

CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C

Other CAS No.

121998-08-1

Synonyms

1'-O-acetylpaxilline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1'-O-Acetylpaxilline and Related IDTs

Compound Structural Features Biological Activity Source Organism Key References
1'-O-Acetylpaxilline Acetylation at 1'-O position of paxilline Tremorgenic, neurotoxic Emericella striata Nozawa et al., 1989
Paxilline Core pentacyclic indole diterpene Tremorgenic, insecticidal Penicillium paxilli Mantle & Weedon, 1994
20-Prenylated-27-O-acetyl paxilline Prenylation at C-20, acetylation at 27-O Underexplored Penicillium brefeldianum Ariantari et al., 2019
Secopaxilline A Cleaved A-ring of paxilline Potential biosynthetic intermediate Penicillium crustosum Niu & Qi, 2023
Shearinine A Oxidative modifications at C-21 and C-22 Antiinsectan Eupenicillium shearii Belofsky et al., 1995

Key Observations :

  • Acetylation Position : Unlike 1'-O-acetylpaxilline, 20-prenylated-27-O-acetyl paxilline undergoes acetylation at the 27-O position, demonstrating fungal species-specific tailoring .
  • Functional Groups : Shearinines feature oxidative modifications (e.g., epoxidation) absent in 1'-O-acetylpaxilline, correlating with their antiinsectan activity .
  • Biosynthetic Intermediates : Secopaxilline A lacks the intact A-ring of paxilline, suggesting divergent cyclization pathways during biosynthesis .

Fungal Sources and Ecological Roles

  • 1'-O-Acetylpaxilline : Primarily isolated from Emericella spp., indicating niche-specific biosynthesis .
  • Paspaline Derivatives : Found in Claviceps paspali, these compounds serve as precursors for more complex IDTs like aflatrem .
  • Environmental Adaptation : The presence of acetylated or prenylated IDTs in different fungi (e.g., Penicillium vs. Aspergillus) suggests evolutionary adaptations to ecological stressors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-O-Acetylpaxilline
Reactant of Route 2
1'-O-Acetylpaxilline

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